molecular formula C10H10N2O3 B13530126 4-Amino-2-(methoxymethyl)isoindoline-1,3-dione

4-Amino-2-(methoxymethyl)isoindoline-1,3-dione

Cat. No.: B13530126
M. Wt: 206.20 g/mol
InChI Key: QATNBALKJMEENP-UHFFFAOYSA-N
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Description

4-Amino-2-(methoxymethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C10H12N2O3. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methoxymethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the use of methoxymethylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methoxymethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4-Amino-2-(methoxymethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(methoxymethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(2-methoxyethyl)isoindoline-1,3-dione
  • 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Uniqueness

4-Amino-2-(methoxymethyl)isoindoline-1,3-dione is unique due to its specific methoxymethyl substitution, which imparts distinct chemical properties and biological activities compared to other isoindoline derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

4-Amino-2-(methoxymethyl)isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Synthesis and Characterization

The synthesis of 4-aminoisoindoline derivatives typically involves the reaction of appropriate aniline derivatives with isocyanates or phthalic anhydride derivatives under controlled conditions. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoindoline derivatives. For instance, compounds derived from isoindole-1,3-dione exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, the inhibition zones produced by these compounds were comparable to that of gentamicin, indicating strong antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds in this class have shown promising results against several human cancer cell lines. For example:

  • Cell Lines Tested : Caco-2 (colon cancer) and HCT-116 (colon cancer).
  • Mechanism of Action : The compounds induce apoptosis and halt cell cycle progression at various phases .

The National Cancer Institute (NCI) evaluated similar isoindoline derivatives and reported significant growth inhibition rates across a panel of cancer cell lines, with mean GI50 values indicating effective cytotoxicity .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays. These studies revealed that certain derivatives possess notable free radical scavenging effects, with IC50 values demonstrating their potential as effective antioxidants .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. SAR studies indicate that:

  • Lipophilicity : Increased lipophilic properties enhance antimicrobial and antiproliferative activities.
  • Halogenation : Modifications such as halogenation have been shown to improve the efficacy against microbial strains .

Case Studies

Several case studies illustrate the therapeutic potential of isoindoline derivatives:

  • Antileishmanial Activity : A derivative demonstrated significant activity against Leishmania tropica, outperforming conventional treatments like Glucantime with an IC50 value of 0.0478 μmol/mL .
  • Inhibition of Tumor Necrosis Factor (TNF) : Compounds derived from isoindoline structures have been shown to reduce TNF levels, which is crucial in managing inflammatory responses associated with various diseases .

Data Summary

Biological ActivityAssessed CompoundsKey Findings
AntimicrobialIsoindole DerivativesComparable efficacy to gentamicin
AnticancerCaco-2 & HCT-116Induces apoptosis; significant GI50 values
AntioxidantVarious DerivativesNotable DPPH scavenging activity
AntileishmanialSpecific DerivativeSuperior efficacy to Glucantime

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-amino-2-(methoxymethyl)isoindole-1,3-dione

InChI

InChI=1S/C10H10N2O3/c1-15-5-12-9(13)6-3-2-4-7(11)8(6)10(12)14/h2-4H,5,11H2,1H3

InChI Key

QATNBALKJMEENP-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=O)C2=C(C1=O)C(=CC=C2)N

Origin of Product

United States

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